N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Description
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClF3N4O2 and its molecular weight is 460.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Coordination Complexes and Antioxidant Activity : A study on pyrazole-acetamide derivatives, including synthesis and characterization through techniques such as IR, NMR, and ESI-MS, revealed their capacity to form coordination complexes with metal ions. These complexes exhibited significant antioxidant activities, demonstrating the potential for chemical applications of similar acetamide compounds in synthesizing materials with desirable oxidative properties (Chkirate et al., 2019).
Novel Derivatives with Anti-inflammatory Activity : The synthesis of novel derivatives of a closely related chemical structure, focusing on their potential anti-inflammatory activity, has been explored. These compounds were characterized using NMR, IR, and mass spectral data, demonstrating the wide range of chemical modifications and activities that can be investigated for compounds with a similar core structure (Sunder & Maleraju, 2013).
Unexpected Synthesis of Derivatives : Research into the synthesis of novel 2-pyrone derivatives, including structural characterization through X-ray diffraction, highlights the complexity and unpredictability of reactions involving acetamide compounds. This study underscores the importance of structural analysis in understanding the properties and potential applications of these chemicals (Sebhaoui et al., 2020).
Potential Applications
Antimycobacterial Agents : A library of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids was synthesized and evaluated for antimycobacterial activity. This study reveals the potential of similar acetamide derivatives in developing new antimycobacterial agents, showcasing the therapeutic and chemical utility of these compounds (Emmadi et al., 2015).
Nonlinear Optical Properties : The nonlinear optical properties of crystalline acetamide structures were theoretically investigated, demonstrating their potential in photonic devices such as optical switches and modulators. This research indicates the broader applicability of acetamide derivatives in materials science, especially in developing new materials for optical and energy applications (Castro et al., 2017).
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O2/c1-13-2-4-14(5-3-13)17-11-19-21(32)29(8-9-30(19)28-17)12-20(31)27-18-10-15(22(24,25)26)6-7-16(18)23/h2-11H,12H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPMPZNXFRYFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.